N-(4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
Overview
Description
Thiazole derivatives, such as the one you’re asking about, are a class of organic compounds that contain a five-membered aromatic ring with one sulfur atom and one nitrogen atom . They are known for their wide range of biological activities, including anti-inflammatory , antimicrobial , and anticancer properties .
Synthesis Analysis
Thiazole derivatives can be synthesized through various methods. One common method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds can then be treated with different reagents to yield the final derivatives .Molecular Structure Analysis
The molecular structure of thiazole derivatives can be confirmed using various spectroscopic methods, including infrared (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectrometry .Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, depending on the substituents present on the thiazole ring. For example, they can inhibit tubulin polymerization, disrupting microtubule dynamics in a manner similar to certain anticancer drugs .Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus, and the elemental composition can be determined using elemental analysis .Mechanism of Action
Target of Action
It’s known that 2-aminothiazole derivatives, which this compound is a part of, have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
2-aminothiazole derivatives have been found to exhibit their anticancer properties by interacting with cancer cells and inhibiting their growth .
Biochemical Pathways
It’s known that 2-aminothiazole derivatives can affect various biochemical pathways involved in cancer cell proliferation .
Result of Action
2-aminothiazole derivatives have been found to exhibit potent anticancer activity, suggesting that they may induce apoptosis or inhibit the proliferation of cancer cells .
Future Directions
Properties
IUPAC Name |
N-[4-[2-(2-ethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-2-14-8-6-7-11-17(14)22-18(24)12-16-13-26-20(21-16)23-19(25)15-9-4-3-5-10-15/h3-11,13H,2,12H2,1H3,(H,22,24)(H,21,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSVBKXQIMJMKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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